molecular formula C9H6FNO B1359200 3-Acetyl-4-fluorobenzonitrile CAS No. 267875-54-7

3-Acetyl-4-fluorobenzonitrile

Cat. No. B1359200
Key on ui cas rn: 267875-54-7
M. Wt: 163.15 g/mol
InChI Key: XYIXCXJIMRIJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06610692B1

Procedure details

To a solution of pyridine (3.52 mL, 43.6 mmol) in CH2Cl2 (10 mL) was added dry chromium trioxide (2.18 g, 21.80 mmol) at 0° C. The reaction mixture was warmed to room temperature and stirred for 30 min. 4-fluoro-3-(1-hydroxyethyl)benzonitrile (600 mg, 3.63 mmol) dissolved in CH2Cl2 (10 mL) was added via canula. The reaction mixture was stirred for 10 min. and was diluted with ether and celite and stirred for an additional 20 min. The reaction mixture was filtered through a pad of celite and washed with ethyl acetate. The organic was washed then with 5% HCl and sat'd NaHCO3, brine, dried over MgSO4, and concentrated in vacuo to provide product:
Quantity
3.52 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One
Name
4-fluoro-3-(1-hydroxyethyl)benzonitrile
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[F:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=1[CH:16]([OH:18])[CH3:17]>C(Cl)Cl.CCOCC.[O-2].[O-2].[O-2].[Cr+6]>[C:12]([C:11]1[CH:14]=[CH:15][C:8]([F:7])=[C:9]([C:16](=[O:18])[CH3:17])[CH:10]=1)#[N:13] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
3.52 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.18 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Two
Name
4-fluoro-3-(1-hydroxyethyl)benzonitrile
Quantity
600 mg
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added via canula
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 min.
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for an additional 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
The organic was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C=1C=CC(=C(C1)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.